molecular formula C10H10N2 B160759 1-Benzylimidazole CAS No. 4238-71-5

1-Benzylimidazole

Cat. No.: B160759
CAS No.: 4238-71-5
M. Wt: 158.20 g/mol
InChI Key: KKKDZZRICRFGSD-UHFFFAOYSA-N
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Description

1-Benzylimidazole (C₁₀H₁₀N₂; molecular weight: 158.20 g/mol) is an imidazole derivative featuring a benzyl group substituted at the nitrogen atom of the heterocyclic ring. Its IUPAC name is 1-benzyl-1H-imidazole, and its SMILES string is C(c1ccccc1)n2ccnc2 . The molecule’s non-planar conformation, where the imidazole and phenyl rings occupy different planes, distinguishes it from typical planar aryl hydrocarbon receptor (AhR) ligands, influencing its biological interactions .

Biochemical Analysis

Biochemical Properties

1-Benzylimidazole is known to interact with various enzymes and proteins. It is a Cytochrome P450 (CYP) inhibitor , which means it can inhibit the biotransformation of certain substances in biochemical reactions. For instance, it inhibits the biotransformation of methoxylated-brominated diphenyl ethers (MeO-BDEs) to hydroxylated forms (OH-BDEs) in fishes .

Cellular Effects

The effects of this compound on cells are largely due to its role as a CYP inhibitor. By inhibiting CYP enzymes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it may decrease the antihypertensive activities of certain drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes. As a CYP inhibitor, it binds to CYP enzymes and inhibits their activity . This can lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a CYP inhibitor

Biological Activity

1-Benzylimidazole is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. As a derivative of imidazole, it exhibits properties that make it a candidate for various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibition activities. This article explores the biological activity of this compound, supported by case studies and research findings.

This compound (C10_{10}H10_{10}N2_{2}) features a benzyl group attached to the imidazole ring. This structure contributes to its ability to interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Topoisomerase Inhibition : Compounds related to this compound act as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. For instance, derivatives have demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells with IC50_{50} values ranging from 17 µM to 48 µM depending on structural modifications .
  • Apoptosis Induction : Some studies report that this compound derivatives promote apoptosis in cancer cells through intrinsic pathways, enhancing their potential as therapeutic agents .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that benzimidazole derivatives, including this compound, possess:

  • Broad-spectrum Antimicrobial Effects : They have been effective against bacteria and fungi, with mechanisms likely involving disruption of microbial cell membranes and inhibition of vital metabolic pathways .
  • Potential in Treating Resistant Strains : Given the rising issue of antibiotic resistance, compounds like this compound are being explored for their ability to combat resistant strains of bacteria .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of cytochrome P450 enzymes. This inhibition can influence the metabolism of various xenobiotics and drugs, making it relevant in toxicology and pharmacokinetics:

  • CYP1A Induction : Studies have shown that this compound can induce CYP1A activity, which is involved in the metabolism of many environmental pollutants . This property may have implications for drug interactions and toxicity assessments.

Case Studies

Study Findings
Bielawski et al. (2022)Demonstrated that bis-benzimidazole derivatives can inhibit DNA synthesis in breast cancer cells, leading to reduced cell viability .
Li et al. (2022)Reported on benzimidazole-rhodanine conjugates showing strong anti-proliferative activity against multiple cancer cell lines .
Environmental Toxicology Study (2003)Found that this compound induces CYP1A activity, suggesting its role in biotransformation processes .

Scientific Research Applications

Pharmacological Applications

1-Benzylimidazole and its derivatives have garnered significant attention for their pharmacological properties. The compound exhibits various biological activities, including:

  • Anticancer Activity : Recent studies have demonstrated that this compound can inhibit the stemness of breast cancer cells by targeting cytochrome P450 4Z1 (CYP4Z1), suggesting potential as an anticancer therapeutic agent . Furthermore, derivatives of benzimidazole, including this compound, have shown promise against several cancer types due to their ability to interfere with DNA topoisomerases, which are crucial for DNA replication and repair .
  • Antiviral Properties : Research indicates that certain benzimidazole derivatives exhibit antiviral activity against various viruses, including Herpes Simplex Virus (HSV) and enteroviruses. For instance, specific derivatives have shown IC50 values indicating potent inhibition of viral replication . However, some studies involving this compound derivatives have reported limited efficacy against HIV .
  • Anti-inflammatory Effects : Compounds related to this compound have been noted for their anti-inflammatory properties, with some derivatives demonstrating significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Material Science Applications

In material science, this compound is utilized as a curing agent and promoter for polyepoxy resins. The compound enhances the mechanical properties of the cured materials and facilitates the formation of cross-linked structures that improve thermal stability and chemical resistance .

Synthesis and Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It can be synthesized through various methods, including the benzylation of unsubstituted imidazole compounds using benzyl chloride or benzyl esters in the presence of suitable solvents . This flexibility makes it a valuable building block for synthesizing more complex molecules in medicinal chemistry.

Computational Studies

Computational chemistry has been employed to study the properties of this compound. Density functional theory (DFT) analyses have provided insights into its electronic structure, including HOMO-LUMO analysis and natural bond orbital (NBO) studies . These computational studies help predict the reactivity and stability of the compound in various chemical environments.

Case Studies

Study Application Findings
Oksuzoglu et al. (2022)AnticancerSynthesized derivatives showed significant inhibition of DNA topoisomerases with IC50 values indicating strong anticancer potential .
Kharitonova et al. (2017)AntiviralReported potent inhibition against HSV with certain benzimidazole derivatives outperforming standard antiviral agents .
Jaya et al. (2015)Computational ChemistryConducted DFT studies revealing insights into molecular stability and reactivity patterns of this compound .

Q & A

Basic Research Questions

Q. What is the molecular structure of 1-Benzylimidazole, and how does its stereoelectronic configuration influence reactivity?

this compound (C₁₀H₁₀N₂) consists of an imidazole ring substituted at the N1 position with a benzyl group. The planar imidazole ring and aromatic benzyl group create a conjugated system, enhancing electron delocalization. The nitrogen atoms in the imidazole ring act as Lewis bases, enabling coordination with metal ions or participation in hydrogen bonding. Computational studies (e.g., QSPR models) highlight the molecule’s dipole moment (≈2.1 D) and polar surface area (24.9 Ų), which influence solubility and intermolecular interactions .

Q. What synthetic routes are commonly employed to prepare this compound in high purity?

A widely cited method involves the alkylation of imidazole with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural validation by ¹H-NMR (δ 5.01 ppm for NCH₂-Aromatic, δ 7.28–7.01 ppm for Ar-H) and FT-IR (C=N stretch at 1666 cm⁻¹) confirms product integrity .

Q. How is this compound characterized spectroscopically for structural confirmation?

  • ¹H-NMR : Peaks at δ 5.01 ppm (NCH₂-Aromatic) and δ 7.49 ppm (NCHC) confirm benzyl and imidazole moieties.
  • FT-IR : Absorbance at 1666 cm⁻¹ (C=N) and 3029 cm⁻¹ (=C–H aromatic) are diagnostic .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 158.0844 (M+H⁺) .

Q. What are the primary pharmacological effects of this compound in preclinical models?

In male Wistar rats, oral administration (25–100 mg/kg/day) induced dose-dependent hepatomegaly and reduced plasma triglycerides by 60–70%. It also upregulated hepatic CYP1A mRNA and UDP-glucuronosyltransferase activity, suggesting modulation of xenobiotic metabolism .

Advanced Research Questions

Q. How does this compound inhibit thromboxane synthase, and what are the implications for ischemia-reperfusion injury?

this compound selectively inhibits thromboxane A₂ synthase (Ki ≈ 0.8 µM), reducing TXB₂ levels by >80% in rat brain ischemia-reperfusion models. This inhibition shifts arachidonic acid metabolism toward prostacyclin (PGI₂), improving cerebral blood flow. Experimental validation involves HPLC quantification of eicosanoids and in vivo microdialysis in rodent brains .

Q. What mechanisms underlie this compound’s anti-corrosion properties in acidic environments?

In 0.1 N H₂SO₄, this compound adsorbs onto mild steel via N-atom lone pairs, forming a protective monolayer. Electrochemical impedance spectroscopy (EIS) shows >90% inhibition efficiency at 298 K. Molecular dynamics simulations (MDS) reveal binding energies of −45.6 kcal/mol, with preferential adsorption on Fe(110) surfaces. The molecule also suppresses pitting corrosion by stabilizing the oxide layer .

Q. How do π-π stacking interactions in 1-Benzylimidazolium salts affect crystallographic properties?

In 1-Benzylimidazolium hexafluorophosphate co-crystals, π-π interactions between imidazole rings (centroid distance: 3.65 Å) stabilize the lattice. Single-crystal X-ray diffraction (P2₁/n space group, a = 6.6459 Å, β = 97.109°) reveals disorder in the PF₆⁻ counterion, resolved via SHELXL refinement (R factor = 0.037) .

Q. What dose-dependent hepatotoxic effects are observed with this compound, and how are they mechanistically explained?

At 100 mg/kg/day, this compound induces hepatomegaly in rats via CYP1A2 activation, increasing reactive oxygen species (ROS). Histopathology shows hepatocellular hypertrophy, while transcriptomics reveals upregulation of Nrf2-mediated oxidative stress pathways. Mitigation strategies include co-administration of antioxidants like N-acetylcysteine .

Q. How does this compound modulate UDP-glucuronosyltransferase (UGT) isoforms in vitro?

In hepatic microsomes, this compound stimulates UGT1A1 and UGT2B7 activities by 3.5-fold toward substrates like 4-methylumbelliferone. Assays using LC-MS/MS and fluorogenic probes (e.g., 1-naphthol) confirm isoform-specific activation, likely via allosteric binding to the UGT transmembrane domain .

Q. Methodological Guidelines

  • Synthesis : Optimize benzylation with microwave-assisted synthesis (120°C, 20 min) to reduce side products .
  • Toxicity Screening : Use primary hepatocyte cultures for CYP1A2 induction studies, paired with ROS detection kits .
  • Corrosion Testing : Combine potentiodynamic polarization and atomic force microscopy (AFM) to quantify surface roughness post-exposure .

Comparison with Similar Compounds

Key Properties :

  • Structural Features : 23 bonds, including 11 aromatic bonds and two rotatable bonds connecting the benzyl group to the imidazole ring .
  • Pharmacological Roles : Acts as a thromboxane synthase inhibitor, modulates CYP1A activity, and exhibits cardiotonic effects .
  • Applications : Used in corrosion inhibition, hepatotoxicity studies, and enzyme activity modulation .

Structural and Conformational Differences

Table 1: Structural Comparison of 1-Benzylimidazole and Analogues

Compound Substituents Planarity of Rings Key Structural Feature Reference
This compound Benzyl at N1 of imidazole Non-planar Rotatable bond between rings
Clotrimazole Chlorophenyl group at N1 Non-planar Bulky trichlorophenyl group
1-Methyl-2-(methylthio)-1H-benzimidazole Methylthio at C2, methyl at N1 Planar (benzimidazole core) Sulfur-containing substituent
1-(1-Phenylethyl)-1H-benzimidazole Phenylethyl at N1 Steric hindrance Branched alkyl chain

Analysis :

  • Planarity: Unlike clotrimazole and other planar AhR ligands (e.g., β-naphthoflavone), this compound’s non-planar structure reduces its affinity for AhR while retaining CYP1A induction capabilities .
  • Substituent Effects : The benzyl group in this compound enhances lipophilicity compared to smaller substituents (e.g., methyl in 1-methylimidazole), influencing membrane permeability and metabolic stability .

Table 2: Pharmacological and Toxicological Profiles

Compound CYP1A Induction Thromboxane Synthase Inhibition Cardiotonic Activity Hepatotoxicity (Rat Model)
This compound Yes (↑ EROD activity) Yes (↓ TXB₂ levels) ↑ Contractile force Dose-dependent hepatomegaly
Clotrimazole Yes No Not reported Hepatic enzyme inhibition
1-Phenylimidazole Moderate No Not reported Low toxicity
β-Naphthoflavone Strong No No No

Analysis :

  • CYP1A Induction: Both this compound and clotrimazole induce CYP1A via non-canonical AhR pathways, but clotrimazole’s antifungal properties are absent in this compound .
  • Cardiotonic Effects : this compound increases cardiac contractility (100% at 63 µM in rabbits) without altering heart rate, mimicking glucagon but differing from catecholamines .
  • Hepatotoxicity : this compound causes dose-dependent hepatomegaly in rats, unlike clotrimazole, which primarily inhibits hepatic enzymes .

Table 3: Performance in Corrosion Inhibition

Compound Efficiency in Mild Steel Protection (50°C) Synergistic Partners Mechanism
This compound High (70–80% inhibition) N-Ethylaniline, 5-Aminotetrazole Adsorption via N-heteroatoms
5-Aminotetrazole Moderate (50–60%) Aromatic amines Film formation
N-Ethylaniline Low (30–40%) Thiourea derivatives Electron donation

Analysis :

  • This compound outperforms N-ethylaniline in salt spray and SO₂ tests due to its stronger adsorption on metal surfaces .
  • Synergy with thiourea derivatives enhances its corrosion inhibition by forming protective layers .

Table 4: Therapeutic Potential of Benzimidazole Derivatives

Compound Therapeutic Area Mechanism Efficacy Notes
This compound Cardiovascular disease Thromboxane synthase inhibition ↑ Blood flow in cerebral ischemia
2-Substituted Benzimidazoles Anticancer, antimicrobial DNA intercalation, enzyme inhibition Broad-spectrum activity
Omeprazole Gastrointestinal disorders Proton pump inhibition High specificity

Analysis :

  • This compound’s thromboxane synthase inhibition contrasts with omeprazole’s proton pump targeting, reflecting functional group-driven selectivity .
  • Compared to 2-substituted benzimidazoles (e.g., albendazole), this compound lacks anthelmintic activity but shows unique cardiovascular effects .

Preparation Methods

Classical Alkylation Methods Using Benzyl Chloride

The traditional synthesis of 1-benzylimidazole involves the nucleophilic substitution of imidazole with benzyl chloride. In this method, imidazole reacts with benzyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct . The reaction typically proceeds under reflux conditions (80–100°C) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

However, this approach faces significant limitations:

  • Byproduct Formation : Excess benzyl chloride reacts with the product to form 1,3-dibenzylimidazolium chloride, necessitating rigorous purification .

  • Safety Concerns : Benzyl chloride’s toxicity and lachrymatory properties complicate handling and scale-up .

  • Moderate Yields : Reported yields range from 60–70%, with prolonged reaction times (8–12 hours) required to achieve equilibrium .

Catalytic Benzylation Using Benzyl Alcohol and Carboxylic Acid Derivatives

A patent by KR970005532B1 addresses the shortcomings of classical alkylation by substituting benzyl chloride with benzyl alcohol. This method employs carboxylic acids (e.g., acetic acid), their anhydrides, or esters as catalysts, enabling a safer and more efficient process:

Reaction Conditions and Mechanism

  • Molar Ratios : 1.05–1.5 moles of benzyl alcohol per mole of imidazole.

  • Catalysts : 0.01–0.4 moles of carboxylic acid derivatives (e.g., benzyl acetate) per mole of imidazole.

  • Temperature : 230–260°C under atmospheric or reduced pressure (∼600 mmHg).

  • Reaction Time : ≤4 hours.

The mechanism involves acid-catalyzed dehydration of benzyl alcohol to generate a benzyl carbocation, which reacts with imidazole’s nucleophilic nitrogen. Water, a byproduct, is removed via azeotropic distillation, shifting the equilibrium toward product formation . Post-reaction neutralization with alkali (e.g., NaOH) isolates this compound in 85–90% yield.

Advantages Over Classical Methods

  • Reduced Byproducts : Minimal formation of 1,3-dibenzylimidazolium salts.

  • Safety : Eliminates hazardous benzyl chloride.

  • Scalability : Suitable for continuous-flow systems due to simplified workup .

Green Chemistry Approaches and Emerging Catalytic Systems

Recent advances prioritize solvent-free conditions and recyclable catalysts. For example, tungstate-based zwitterionic organosilica (PMO-IL-WO₄²⁻) enables the direct synthesis of benzimidazoles from benzyl alcohols and diamines under ambient pressure . Although this method targets benzimidazole derivatives, its principles—such as dehydrogenative coupling and water as the sole byproduct—inspire potential adaptations for this compound synthesis.

Key Innovations

  • Catalyst Design : Acidic ionic liquids enhance proton transfer and stabilize intermediates.

  • Solvent-Free Systems : Reduce waste and energy consumption.

  • Oxidant-Free Conditions : Leverage atmospheric oxygen for dehydrogenation .

Comparative Analysis of Synthetic Methods

Parameter Classical (Benzyl Chloride) Improved (Benzyl Alcohol) Green Chemistry (PMO-IL-WO₄²⁻)
Reagents Imidazole, BnCl, NaOHImidazole, BnOH, RCOOHBnOH, 1,2-diamines (hypothetical)
Temperature 80–100°C230–260°C25–70°C
Yield 60–70%85–90%>90% (for benzimidazoles)
Byproducts 1,3-Dibenzylimidazolium chlorideTrace waterH₂O
Environmental Impact High (toxic reagents)ModerateLow

Industrial-Scale Considerations and Process Optimization

For large-scale production, the benzyl alcohol method offers distinct advantages:

  • Energy Efficiency : Exothermic reaction at high temperatures reduces external heating requirements.

  • Catalyst Recycling : Carboxylic acids can be recovered via distillation .

  • Purity Control : Alkali neutralization minimizes residual acidity, ensuring product stability during storage .

Properties

IUPAC Name

1-benzylimidazole
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InChI

InChI=1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2
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InChI Key

KKKDZZRICRFGSD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2
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Molecular Formula

C10H10N2
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DSSTOX Substance ID

DTXSID60195183
Record name 1-Benzylimidazole
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Molecular Weight

158.20 g/mol
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Physical Description

White or cream colored crystalline powder; [Alfa Aesar MSDS]
Record name 1-Benzylimidazole
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Vapor Pressure

0.00021 [mmHg]
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CAS No.

4238-71-5
Record name 1-Benzylimidazole
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Melting Point

68-70 °C
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Synthesis routes and methods I

Procedure details

260 ml of 50% strength sodium hydroxide solution, 102 g (1.5 mol) of imidazole and 18 g (0.11 mol) of 1-benzimidazole were introduced into a 1 1 four-neck flask with stirrer, thermometer, dropping funnel and reflux condenser, and 209 g (1.65 mol) of benzyl chloride were added dropwise at 50° C., cooling with a water bath. After the addition was complete, the mixture was stirred at 50° C. for 30 min. and then diluted with 350 g of water in order to dissolve the salts completely. The organic phase was then separated off, the aqueous phase was extracted with toluene, and the combined organic phases were dried over sodium sulfate. Removal of the toluene was followed by distillation under reduced pressure. 243 g of 99% pure 1-benzylimidazole (yield 222 g (94%) after subtraction of the product employed as catalyst) of boiling point 132°-135° C. under 0.5 mbar were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
[Compound]
Name
1-benzimidazole
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
209 g
Type
reactant
Reaction Step Two
Name
Quantity
350 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to the selected experimental protocol, 44 g of imidazole (0.65 mol.), 100 g of benzyl chloride (0.78 mol.), and 60 g of KOH (1.07 mol.) in 700 ml of THF are placed in a 1-liter balloon flask. The reaction mixture is brought to reflux for 120 h, then cooled at ambient temperature. The organic phase is filtered and the solvent is evaporated under reduced pressure. The obtained solid product is dissolved in 500 ml of CH2Cl2, then washed with water (3×100 ml). The organic phase is dried on Na2SO4, filtered, then evaporated under reduced pressure. The collected solid is recrystallized in toluene to yield 67 g of desired product.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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